molecular formula C12H14N2O B1290408 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone CAS No. 645419-13-2

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Cat. No.: B1290408
CAS No.: 645419-13-2
M. Wt: 202.25 g/mol
InChI Key: ZWPDDGOGZRNKKC-UHFFFAOYSA-N
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Description

1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique chemical architecture, which includes a cyclopropane ring fused to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline core, followed by the introduction of the cyclopropane ring through cyclopropanation reactions. The amino group is then introduced via amination reactions, and the ethanone functionality is added through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
  • 5’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
  • 7’-Aminospiro[cyclopropane-1,3’-indoline]

Uniqueness

1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone is unique due to its specific substitution pattern and the presence of both an amino group and an ethanone functionality

Properties

IUPAC Name

1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14/h2-3,6H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPDDGOGZRNKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635042
Record name 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645419-13-2
Record name 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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